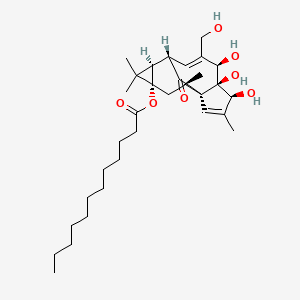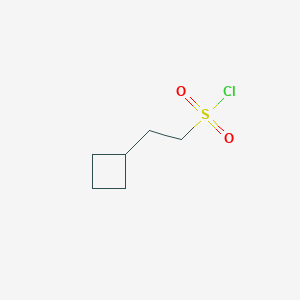
3-Methyl-1,2-benzisoxazol-4-ol
Descripción general
Descripción
3-Methyl-1,2-benzisoxazol-4-ol (MBO) is a chemical compound that belongs to the family of benzisoxazole derivatives. Its molecular formula is C8H7NO2 and it has a molecular weight of 149.15 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2-benzisoxazol-4-ol consists of a benzisoxazole ring with a methyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon .Aplicaciones Científicas De Investigación
Polar Pollutants in Water Cycle
One of the applications involves the study of polar pollutants in the municipal wastewater and the water cycle, highlighting the occurrence and removal of benzotriazoles. Although this study primarily focuses on 1H-benzo-1,2,3-triazole (BTri) and its methylated analogs, it provides a context for understanding how similar compounds like 3-Methyl-1,2-benzisoxazol-4-ol could behave in aquatic environments, particularly in terms of removal efficiency in wastewater treatment plants and persistence in surface waters (Reemtsma, T., Miehe, U., Duennbier, U., & Jekel, M., 2010).
Antihyperglycemic Agents
Research on the synthesis and structure-activity relationship of pyrazolones highlights their potential as antihyperglycemic agents. While the focus is on a specific pyrazolone derivative, the methodological approach and findings can provide insights into how 3-Methyl-1,2-benzisoxazol-4-ol derivatives might be synthesized and evaluated for similar biological activities, especially concerning their effects on glucose metabolism in diabetic models (Kees, K., Fitzgerald, J., Steiner, K., Mattes, J., Mihan, B., Tosi, T., Mondoro, D., & McCaleb, M., 1996).
Corrosion Inhibition
A theoretical study on benzimidazole and its derivatives, including their potential activity as corrosion inhibitors, suggests that compounds like 3-Methyl-1,2-benzisoxazol-4-ol could also be explored for their corrosion inhibitory properties. This application is significant in materials science, particularly for protecting metals against corrosive environments, which is vital in extending the lifespan of infrastructure and machinery (Obot, I., & Obi-Egbedi, N., 2010).
Synthetic Methodology
In ecological studies, a novel process for preparing related compounds was discussed, which could be adapted for synthesizing 3-Methyl-1,2-benzisoxazol-4-ol. This process involves starting with specific isoxazole derivatives and can provide insights into developing new synthetic routes for benzisoxazol derivatives, which could be useful in various chemical and pharmaceutical applications (Matson, P., 1990).
Propiedades
IUPAC Name |
3-methyl-1,2-benzoxazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKWESZXKFJXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC=CC(=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2-benzisoxazol-4-ol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1530791.png)








![2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B1530805.png)